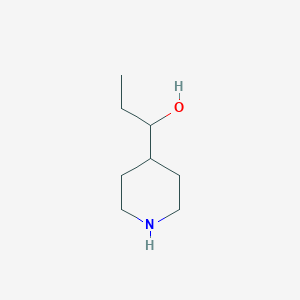

1-(Piperidin-4-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOWPHYNSYXXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596468 | |

| Record name | 1-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-48-5 | |

| Record name | 1-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 1-(Piperidin-4-yl)propan-1-ol, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine moiety is a highly privileged scaffold in the development of therapeutics, and understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1] This document delves into the structural and electronic factors governing the basicity of this compound, provides a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and discusses its synthesis, solubility, and applications as a versatile building block in drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved aqueous solubility and the ability to form crucial interactions with biological targets. The nitrogen atom within the piperidine ring acts as a basic center, which is often protonated at physiological pH, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its secondary amine and primary alcohol functionalities, represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Physicochemical and Basic Properties

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the piperidine ring. The ability of this nitrogen to accept a proton is quantified by the pKa of its conjugate acid.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H17NO | Sigma-Aldrich |

| Molecular Weight | 143.23 g/mol | Sigma-Aldrich |

| CAS Number | 24152-48-5 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | Sigma-Aldrich |

| Predicted pKa (Conjugate Acid) | ~10.5 - 11.1 | Estimated based on Piperidine[3] |

Basicity and pKa Estimation

The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[3] The substituents on the piperidine ring can influence its basicity. In the case of this compound, the 4-propan-1-ol substituent is not expected to have a strong electron-withdrawing or donating effect on the nitrogen atom. Therefore, the pKa of its conjugate acid is predicted to be in a similar range to that of piperidine, likely between 10.5 and 11.1. An accurate, experimentally determined pKa is crucial for understanding its ionization state at different pH values.

Acid-Base Equilibrium

The acid-base equilibrium of this compound in an aqueous environment is depicted below. At a pH below its pKa, the protonated form (the conjugate acid) will predominate, rendering the molecule positively charged. Conversely, at a pH above its pKa, the neutral, free base form will be the major species.

Caption: Acid-base equilibrium of this compound.

Experimental Determination of pKa by Potentiometric Titration

To obtain a precise pKa value, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Principle

A solution of this compound hydrochloride is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will yield a titration curve. The pKa is the pH at the half-equivalence point, where half of the base has been neutralized.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound hydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of this compound hydrochloride and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration past the equivalence point, which will be indicated by a sharp increase in pH.

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the volume of NaOH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Solubility

Synthetic Pathway

A plausible and common synthetic route to this compound involves the Grignard reaction of a protected 4-piperidinecarboxaldehyde with an ethyl magnesium halide, followed by deprotection. A key starting material for this synthesis is 4-piperidone.

Proposed Synthetic Scheme:

-

N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is first protected to prevent it from reacting with the Grignard reagent. A common protecting group is the benzyloxycarbonyl (Cbz) group.

-

Wittig Reaction: The protected 4-piperidone is then reacted with a phosphonium ylide to form an exocyclic double bond, yielding an alkene.

-

Hydroboration-Oxidation: The alkene is then subjected to hydroboration-oxidation to form the primary alcohol, 1-(N-Cbz-piperidin-4-yl)methanol.

-

Oxidation to Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, 1-(N-Cbz-piperidine)-4-carboxaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Grignard Reaction: The aldehyde is then reacted with ethylmagnesium bromide (EtMgBr) to form the secondary alcohol, 1-(N-Cbz-piperidin-4-yl)propan-1-ol.

-

Deprotection: Finally, the Cbz protecting group is removed by hydrogenolysis to yield the desired product, this compound.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a polar alcohol group and a basic piperidine ring, as well as a nonpolar propyl chain.

-

Aqueous Solubility: The presence of the hydroxyl group and the nitrogen atom allows for hydrogen bonding with water molecules, suggesting good aqueous solubility, especially at acidic pH where the piperidine nitrogen is protonated.[4][]

-

Organic Solvent Solubility: It is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] Its solubility in nonpolar solvents like hexane is likely to be limited due to the polar functional groups.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 4-substituted piperidine motif is a common feature in many drugs targeting the central nervous system (CNS), as well as in other therapeutic areas.

-

Scaffold for CNS Agents: The piperidine ring is a key component of many antipsychotics, opioids, and other CNS-active drugs. The 4-propan-1-ol substituent can be further modified to introduce other functional groups or to extend the molecule to interact with specific binding pockets in receptors or enzymes.

-

Linker for Complex Molecules: The hydroxyl group provides a convenient handle for further chemical modifications, such as esterification or etherification, allowing the molecule to be incorporated as a linker in more complex drug candidates.

-

Modulation of Physicochemical Properties: The introduction of this building block can be used to fine-tune the lipophilicity and basicity of a lead compound, thereby optimizing its ADME properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as toxic if swallowed.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a heterocyclic compound with fundamental basic properties that make it a significant tool in the arsenal of medicinal chemists. Its piperidine core confers basicity, influencing its behavior in biological systems, while the propan-1-ol side chain offers a site for further structural elaboration. A thorough understanding of its pKa, solubility, and synthetic accessibility, as detailed in this guide, is essential for its effective utilization in the rational design and development of novel therapeutic agents. The experimental protocols provided herein offer a robust framework for the precise characterization of this and similar molecules, underscoring the importance of rigorous physicochemical analysis in modern drug discovery.

References

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Merck Index. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of pKa from chemical structure using free and open-source tools. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]

-

Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

-

Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

Sources

physicochemical characteristics of 1-(Piperidin-4-yl)propan-1-ol

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Piperidin-4-yl)propan-1-ol

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core , a key heterocyclic building block relevant to medicinal chemistry and drug development. Understanding these fundamental properties is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document details the compound's chemical identity, summarizes its key physicochemical parameters, and offers in-depth, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide researchers with both the "how" and the "why," ensuring a robust and reproducible characterization workflow.

Chemical Identity and Structure

This compound is a secondary alcohol derivative of piperidine. The presence of a basic piperidine nitrogen and a hydroxyl group dictates its physicochemical behavior, particularly its ionization state, lipophilicity, and solubility.

-

IUPAC Name: this compound

-

Synonym(s): 1-(4-piperidinyl)-1-propanol[1]

-

CAS Number: 24152-48-5[1]

-

Molecular Formula: C₈H₁₇NO[1]

-

Molecular Weight: 143.23 g/mol [1]

-

Physical Form: Solid[1]

Caption: 2D Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is critical to note that while some physical constants are experimentally determined, properties like pKa and logP often rely on computational predictions in early-stage assessments and must be confirmed experimentally.

| Property | Value | Source / Method |

| Molecular Weight | 143.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 227.9 ± 13.0 °C (at 760 mmHg) | [1] |

| pKa (basic) | To be determined (TBD) | Potentiometric Titration |

| cLogP | TBD | Calculated (e.g., XLogP3) |

| Aqueous Solubility | TBD | Kinetic/Thermodynamic Assay |

In-Depth Analysis of Key Physicochemical Parameters

Acidity Constant (pKa)

The pKa is a critical parameter that defines the ionization state of a molecule in solution[2]. For this compound, the secondary amine within the piperidine ring is basic and will be protonated at physiological pH.

-

Expertise & Causality: The extent of protonation, governed by the pKa, directly influences the molecule's solubility, membrane permeability, and potential for ionic interactions with biological targets. A higher pKa indicates a stronger base, which will be predominantly protonated (charged) in the acidic environment of the stomach and the near-neutral pH of the blood. This charged state typically enhances aqueous solubility but can hinder passive diffusion across lipid membranes, a crucial step in drug absorption. Therefore, obtaining an accurate experimental pKa is vital for developing predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models[3].

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the drug discovery process. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water[4][5].

-

Expertise & Causality: For an ionizable compound like this compound, the distribution coefficient (logD) is more physiologically relevant than logP[6][7]. LogD accounts for the partitioning of all species (ionized and neutral) at a specific pH, typically physiological pH 7.4. The molecule's lipophilicity is a primary determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential to access targets within the central nervous system[5][6]. According to Lipinski's Rule of 5, an oral drug candidate should ideally have a logP value below 5 to ensure adequate absorption and solubility[6].

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's bioavailability and developability[8]. Insufficient solubility can lead to poor absorption, unreliable results in biological assays, and significant challenges in formulation development[9].

-

Expertise & Causality: Two types of solubility are typically measured:

-

Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. This high-throughput method is valuable in early discovery for screening large numbers of compounds[8][10].

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. It is a more time-consuming but definitive measurement, crucial for later-stage lead optimization and pre-formulation studies[9][11].

-

Experimental Characterization Workflow

A robust physicochemical characterization follows a logical workflow to generate reliable data for downstream decision-making.

Caption: Workflow for Physicochemical Characterization and Application.

Protocols for Experimental Determination

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standard and reliable method for determining the pKa of the piperidine nitrogen.

-

Preparation:

-

Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/methanol co-solvent system if solubility is limited.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Begin stirring the solution gently.

-

Add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis (Self-Validation):

-

Plot the recorded pH values against the volume of titrant added.

-

The equivalence point is identified from the steepest point of the titration curve (the inflection point of the first derivative).

-

The pKa is equal to the pH at the half-equivalence point. This direct measurement provides a self-validating result grounded in the fundamental principles of acid-base chemistry[12].

-

Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for lipophilicity determination[5].

-

Preparation:

-

Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline, PBS).

-

Pre-saturate equal volumes of the pH 7.4 buffer and n-octanol by mixing them vigorously for 24 hours, then allowing the phases to separate completely. This step is crucial to prevent volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Cap the vial and shake it at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

-

Calculation (Self-Validation):

-

Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).

-

The use of a calibrated analytical method and pre-saturated solvents ensures the trustworthiness of the final value.

-

Protocol: Kinetic Aqueous Solubility by Nephelometry

This high-throughput method is ideal for early discovery screening[9][10].

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Prepare the aqueous assay buffer (e.g., PBS at pH 7.4).

-

-

Assay Execution:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentration and a low percentage of DMSO (e.g., 1%).

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours)[10].

-

-

Measurement and Analysis (Self-Validation):

-

Measure the turbidity (light scattering) of each well using a nephelometer[9][10].

-

The solubility limit is defined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to a buffer-only control. The inclusion of positive and negative controls (a known insoluble and a known soluble compound) validates the assay's performance.

-

Expected Spectral Characteristics

While experimental spectra are required for definitive confirmation, the structure of this compound allows for the prediction of key features essential for its identification.

-

¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH), a multiplet for the CH₂ group, and a triplet for the terminal CH₃ group. The NH proton of the piperidine and the OH proton will appear as broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (~60-80 ppm), and the carbons adjacent to the nitrogen will also show characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3200-3300 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 143. Key fragmentation patterns would likely involve the loss of water (M-18) or cleavage adjacent to the alcohol or piperidine ring.

Conclusion

This compound possesses a physicochemical profile dominated by its basic piperidine nitrogen and polar hydroxyl group. Its properties—notably a likely basic pKa, moderate lipophilicity, and expected aqueous solubility—make it a versatile scaffold in medicinal chemistry. The experimental protocols detailed herein provide a robust framework for researchers to accurately quantify these critical parameters, enabling data-driven decisions in the complex process of drug design and development.

References

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (n.d.). Retrieved from [Link]

-

pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025). Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

-

pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. (n.d.). Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024). Retrieved from [Link]

-

Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Aqueous Solubility Assays - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Prediction of pKa values of small molecules via graph neural networks - TU Wien's reposiTUm. (n.d.). Retrieved from [Link]

-

Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks - Frontiers. (n.d.). Retrieved from [Link]

-

Predicting the pKa of Small Molecules - Matthias Rupp. (n.d.). Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. mrupp.info [mrupp.info]

1-(Piperidin-4-yl)propan-1-ol CAS number 24152-48-5

An In-Depth Technical Guide to 1-(Piperidin-4-yl)propan-1-ol (CAS 24152-48-5): Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1][2] Its favorable physicochemical properties and synthetic tractability make it a valuable component in drug design.[2][3] This guide provides a comprehensive technical overview of this compound (CAS 24152-48-5), a versatile building block embodying the potential of the 4-substituted piperidine motif. We will delve into its chemical properties, a detailed, field-proven synthetic route via Grignard reaction, robust purification protocols, and a full analytical characterization workflow. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in the design of novel therapeutic agents.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The six-membered heterocyclic amine, piperidine, is one of the most significant building blocks in the pharmaceutical industry.[1][4] Its prevalence is not coincidental but is rooted in a collection of advantageous properties that enhance the "druggability" of a molecule.[2]

-

Physicochemical Modulation : The piperidine nitrogen is a key feature. In its neutral state, it acts as a hydrogen bond acceptor. When protonated at physiological pH, it becomes a hydrogen bond donor and significantly increases the aqueous solubility of the parent molecule. This dual nature allows for fine-tuning of a compound's solubility and permeability, which are critical parameters for oral bioavailability.[2]

-

Structural Versatility : The piperidine ring exists in a stable chair conformation, providing a three-dimensional scaffold from which substituents can be projected into the binding pockets of biological targets. This conformational stability, combined with the potential for substitution at multiple positions, allows for precise spatial arrangement of functional groups to optimize target engagement.[3][5]

-

Metabolic Stability and Improved Pharmacokinetics : The piperidine core is generally robust to metabolic degradation, which can lead to improved in vivo half-life. Its presence often enhances a drug's absorption, distribution, metabolism, and excretion (ADME) properties while reducing toxicity.[2][5]

These attributes have cemented the piperidine scaffold's status as a privileged structure, found in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[2][6] The subject of this guide, this compound, serves as an exemplary starting point for exploring this chemical space.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application. The data below represents the key characteristics of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 24152-48-5 | [7][8][9] |

| Molecular Formula | C₈H₁₇NO | [8][9] |

| Molecular Weight | 143.23 g/mol | [8][9] |

| Synonyms | 1-(4-piperidinyl)-1-propanol | [8] |

| Physical Form | Solid | [8][9] |

| Boiling Point | ~227.9 °C at 760 mmHg | [8] |

| InChI Key | WDOWPHYNSYXXHJ-UHFFFAOYSA-N | [8][9] |

| Safety Profile | Acute Toxicity 3 (Oral); GHS06 | [8][9] |

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Expected Features |

| ¹H NMR | δ ~ 0.9 (t, 3H, -CH₂CH₃ ), δ ~ 1.4-1.8 (m, -CH₂ CH₃ and piperidine protons), δ ~ 2.6-3.1 (m, piperidine protons adjacent to N), δ ~ 3.4 (m, 1H, -CH (OH)-), Broad singlets for -OH and -NH (exchangeable with D₂O). |

| ¹³C NMR | ~5 unique signals in the aliphatic region. δ ~ 10 (-CH₃), δ ~ 30 (-CH₂-), δ ~ 45-50 (piperidine carbons), δ ~ 75 (-CH(OH)-). |

| IR (Infrared) | Broad peak at ~3300-3400 cm⁻¹ (O-H and N-H stretch), ~2850-2950 cm⁻¹ (aliphatic C-H stretch), ~1050-1150 cm⁻¹ (C-O stretch). |

| MS (Mass Spec) | Molecular Ion (M⁺) peak at m/z = 143. Key fragments at m/z = 125 ([M-H₂O]⁺), m/z = 114 ([M-C₂H₅]⁺). |

Synthetic Strategy and Execution

The synthesis of this compound is most efficiently achieved via a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[10][11] The strategy involves the nucleophilic addition of an ethyl group to a 4-piperidinecarboxaldehyde derivative. A critical consideration is the presence of the acidic secondary amine (N-H) proton, which would rapidly quench the highly basic Grignard reagent. Therefore, a protection-reaction-deprotection sequence is the most logical and robust pathway.

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc Protection)

-

Rationale : The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to the basic and nucleophilic conditions of the Grignard reaction but can be easily removed under acidic conditions that will not affect the final alcohol product.[12]

-

Methodology :

-

Dissolve 4-piperidinecarboxaldehyde (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

-

Protocol 2: Grignard Synthesis of tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate

-

Rationale : This step forms the core carbon skeleton. The use of an anhydrous ether solvent (like THF) is critical; it is aprotic and its oxygen atoms help to solvate and stabilize the Grignard reagent.[13][14] All glassware must be rigorously flame-dried to remove any traces of water.

-

Methodology :

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add the N-Boc protected aldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add ethylmagnesium bromide (EtMgBr, ~1.2 eq, typically 3.0 M solution in ether) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C.[15]

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected alcohol.

-

Protocol 3: Deprotection to Yield this compound

-

Rationale : Acid-catalyzed cleavage of the Boc group is a clean and efficient deprotection method. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane are commonly used.

-

Methodology :

-

Dissolve the crude N-Boc protected alcohol from the previous step in DCM.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH or K₂CO₃.

-

Extract the free base product into an organic solvent such as DCM or a mixture of chloroform/isopropanol.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.

-

Purification and Quality Control

The final product from the synthesis will contain residual reagents and byproducts, necessitating a robust purification and characterization workflow to ensure it meets the high-purity standards required for research and drug development.

Diagram 2: Purification and QC Workflow

Caption: Post-synthesis purification and quality control process.

Protocol 4: Purification by Column Chromatography

-

Rationale : Silica gel column chromatography is an effective method for separating the polar alcohol product from less polar impurities. The basicity of the piperidine nitrogen can cause streaking on the silica gel; this is mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.

-

Methodology :

-

Prepare a silica gel slurry in the starting eluent (e.g., 95:5 DCM/Methanol).

-

Pack a glass column with the slurry to create the stationary phase.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of DCM/Methanol, often with 0.1-1% triethylamine added to the mobile phase to prevent peak tailing.

-

Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate) to visualize the product.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified solid.

-

Protocol 5: Final Quality Assessment

-

Rationale : This is a self-validating step where the empirical data obtained from the purified product must match the predicted spectroscopic profile (Table 2). This confirmation is non-negotiable for ensuring the identity and purity of the compound before its use in further applications.

-

Methodology :

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks, correct integration values for protons, and the absence of significant impurity signals.

-

Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight by identifying the molecular ion peak (m/z = 143).

-

IR Spectroscopy : Run an IR spectrum to verify the presence of key functional groups (O-H, N-H, C-O).

-

Purity Analysis : Purity can be further quantified using High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).

-

Applications and Future Directions

This compound is not an endpoint but a strategic intermediate for the synthesis of more complex molecules.[16][17] Its value lies in its two reactive handles:

-

The Secondary Amine : The piperidine nitrogen can be functionalized via N-alkylation, N-arylation, acylation, or reductive amination to introduce diverse substituents. This is a common strategy to modulate a compound's properties or to link the piperidine scaffold to other pharmacophores.

-

The Secondary Alcohol : The hydroxyl group can be oxidized to a ketone, esterified, or used as a nucleophile in etherification reactions. This allows for the extension of the side chain and the introduction of new functional groups that can interact with biological targets.

Given the wide range of biological activities associated with piperidine derivatives, compounds derived from this building block could be explored for applications in CNS disorders, as anticancer agents, or as antimicrobial agents.[4][6][18] The chiral center at the alcohol carbon also presents an opportunity for developing stereoselective syntheses to isolate enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity and reducing off-target effects.[5]

Conclusion

This compound is a valuable and versatile chemical building block that provides access to the privileged piperidine scaffold. Through a well-defined synthetic pathway involving N-protection, Grignard reaction, and deprotection, this compound can be produced reliably. Its utility is underscored by the presence of two distinct functional groups, offering multiple avenues for derivatization in drug discovery campaigns. The detailed protocols and characterization data provided in this guide serve as a foundational resource for scientists aiming to synthesize, purify, and utilize this compound in the development of next-generation therapeutics.

References

- Vertex AI Search.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14. [Link]

- Whitmore, F. C. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.

- Nanjing First Pesticide Group Co Ltd. (2011).

-

AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Bibi, S., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 7, 101416. [Link]

-

Organic Syntheses Procedure. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

-

Khan, I., et al. (2020). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 19(1), 139-148. [Link]

-

Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol. [Link]

-

Al-Obaid, A. M., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2(10), 7137–7146. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 236-248. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 1-14. [Link]

- Chen, J., et al. (2020).

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(5), 1436-1457. [Link]

-

Al-Salahi, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-PIPERIDIN-4-YLPROPAN-1-OL | 24152-48-5 [m.chemicalbook.com]

- 8. This compound | 24152-48-5 [sigmaaldrich.com]

- 9. 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 [sigmaaldrich.com]

- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]

- 13. adichemistry.com [adichemistry.com]

- 14. leah4sci.com [leah4sci.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 1-(Piperidin-4-yl)propan-1-ol

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the absolute confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate pharmacological data, compromise intellectual property, and lead to the catastrophic failure of a development program. The subject of this guide, 1-(Piperidin-4-yl)propan-1-ol (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ), serves as an exemplary case study. Its structure, featuring a secondary alcohol, a chiral center, and a piperidine heterocycle, presents a classic analytical challenge that demands a multi-technique, synergistic approach for unambiguous elucidation.

This document is not a mere recitation of procedures. It is a strategic guide that illuminates the logic—the causality—behind the analytical workflow. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are not merely collected but are woven together into a self-validating narrative that confirms the molecular architecture with the highest degree of confidence.

The Integrated Analytical Workflow

The elucidation of a novel or synthesized compound is a process of systematic inquiry. Each analytical technique provides a unique piece of the structural puzzle. Our strategy is designed for maximum information gain at each step, where the results of one experiment inform the next, creating a logical and efficient pathway to the final structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Part 1: Mass Spectrometry – The Molecular Blueprint

Expertise & Experience: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and a fragmentation "fingerprint." For a molecule containing a basic nitrogen, like piperidine, Electrospray Ionization (ESI) in positive ion mode is the logical choice. It is a soft ionization technique that will reliably produce the protonated molecular ion [M+H]⁺, giving us a clear confirmation of the molecular formula.[1]

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the piperidine nitrogen is readily protonated.

-

Chromatography (Optional but Recommended): Inject 5 µL onto a C18 HPLC column. This step confirms sample purity and separates it from any potential non-isobaric impurities.

-

Mass Spectrometer: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

MS Scan 1 (Full Scan): Acquire a full scan from m/z 50-500 to identify the precursor ion ([M+H]⁺).

-

MS Scan 2 (Product Ion Scan): Isolate the precursor ion identified in Scan 1 and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

Data Interpretation: Assembling the Fragments

The ESI-MS full scan will reveal a primary ion at m/z 144.14 , corresponding to the protonated molecule [C₈H₁₇NO + H]⁺. This immediately validates the molecular formula. The true diagnostic power, however, lies in the tandem MS (MS/MS) fragmentation data. The fragmentation of piperidine derivatives is well-characterized and follows predictable pathways.[1][2]

Key Fragmentation Pathways:

-

α-Cleavage: The cleavage of a C-C bond adjacent to the nitrogen is a dominant pathway for piperidines, resulting in a stable iminium ion.[1]

-

Dehydration: The loss of a water molecule (18 Da) is a hallmark fragmentation for alcohols.[3][4]

-

Ring Fission: The piperidine ring itself can undergo cleavage to produce smaller acyclic fragments.[1]

Caption: Key ESI-MS/MS fragmentation pathways for protonated this compound.

Data Summary Table:

| Ion | Calculated m/z | Proposed Structure/Loss | Pathway Confirmation |

| [M+H]⁺ | 144.14 | C₈H₁₈NO⁺ | Molecular Ion |

| [M+H - H₂O]⁺ | 126.12 | C₈H₁₆N⁺ | Confirms presence of an alcohol group[5] |

| Fragment 2 | 84.08 | C₅H₁₀N⁺ | Loss of the propanol side chain |

| Fragment 3 | 128.12 | C₇H₁₄NO⁺ | α-cleavage at the propanol side chain |

Part 2: Infrared Spectroscopy – Functional Group Fingerprinting

Trustworthiness: While MS gives us the mass, IR spectroscopy provides orthogonal, confirmatory evidence of the key functional groups. It's a rapid and non-destructive technique that acts as a crucial sanity check. The protocol must be self-validating: if we propose a secondary alcohol and a secondary amine, the spectrum must contain characteristic absorptions for O-H and N-H bonds and, just as importantly, show the absence of confounding groups like a carbonyl (C=O).[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation: Correlating Bands to Bonds

The IR spectrum provides clear, diagnostic evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 (Broad) | O-H Stretch | Secondary Alcohol | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[4] |

| ~3280 (Medium) | N-H Stretch | Secondary Amine | Confirms the piperidine N-H. May overlap with the O-H band. |

| 2950-2850 | C-H Stretch | Aliphatic (sp³) | Confirms the alkyl backbone of the piperidine ring and propanol side chain.[7] |

| ~1120 | C-O Stretch | Secondary Alcohol | The position of this band is diagnostic for secondary alcohols (vs. primary at ~1050 cm⁻¹ or tertiary at ~1150 cm⁻¹).[8] |

| Absence >1700 | C=O Stretch | Carbonyl | The absence of a strong absorption in this region rules out ketone or amide isomers.[6] |

Part 3: NMR Spectroscopy – The Definitive Connectivity Map

Authoritative Grounding: This is the most information-rich part of the analysis. ¹H and ¹³C NMR provide the precise electronic environment of every carbon and proton, while 2D NMR experiments (like COSY and HSQC) definitively map the bonding framework. The chemical shifts and coupling constants are exquisitely sensitive to the local geometry and provide the final, unambiguous proof of structure.[9][10]

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; MeOD will exchange with the O-H and N-H protons, causing their signals to disappear, which is a useful diagnostic test.

-

¹H NMR: Acquire a quantitative ¹H spectrum with a 400 MHz or higher spectrometer.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks (i.e., which protons are adjacent).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.

Data Interpretation: A Deep Dive into the Structure

The combination of 1D and 2D NMR data allows for the complete assignment of all signals.

Predicted ¹H and ¹³C NMR Data Summary (in CDCl₃):

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | COSY Correlations | HSQC Correlation |

| Piperidine Ring | ||||

| N-H | ~2.0 (br s, 1H) | - | - | - |

| H-2, H-6 (axial/eq) | ~3.1 (m, 2H), ~2.6 (m, 2H) | ~46 | H-3, H-5 | C-2, C-6 |

| H-3, H-5 (axial/eq) | ~1.8 (m, 2H), ~1.3 (m, 2H) | ~30 | H-2, H-6, H-4 | C-3, C-5 |

| H-4 | ~1.5 (m, 1H) | ~42 | H-3, H-5, H-1' | C-4 |

| Propanol Side Chain | ||||

| O-H | ~2.5 (br s, 1H) | - | - | - |

| H-1' | ~3.5 (m, 1H) | ~75 | H-4, H-2' | C-1' |

| H-2' | ~1.6 (m, 2H) | ~31 | H-1', H-3' | C-2' |

| H-3' | ~0.9 (t, J=7.4, 3H) | ~10 | H-2' | C-3' |

Note: Chemical shifts are predictive and based on typical values for similar structures.[4][11][12] Axial and equatorial protons on the piperidine ring will have different chemical shifts and coupling constants, leading to complex multiplets (m).

Key Interpretive Steps:

-

Identify the Side Chain: The COSY spectrum will show a clear correlation path from the triplet at ~0.9 ppm (H-3') to the multiplet at ~1.6 ppm (H-2'), and from there to the downfield multiplet at ~3.5 ppm (H-1'). This unequivocally establishes the -CH(OH)-CH₂-CH₃ fragment.

-

Connect to the Ring: A crucial COSY correlation will exist between the carbinol proton (H-1', ~3.5 ppm) and the piperidine H-4 proton (~1.5 ppm), proving the side chain is attached at the 4-position.

-

Assign the Ring: The remaining signals can be assigned to the piperidine ring. The HSQC spectrum will link the proton signals to their respective carbons (C-2/6, C-3/5, and C-4), confirming the heterocyclic core.

-

Confirm with D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will cause the broad singlets assigned to N-H and O-H to disappear, confirming their identity.[3]

Conclusion: A Synthesis of Evidence

The structure of this compound is confirmed through a logical, multi-faceted analytical strategy.

-

Mass Spectrometry established the correct molecular formula (C₈H₁₇NO) and provided fragmentation data consistent with a piperidine ring and a propanol side chain.

-

Infrared Spectroscopy offered definitive proof of the key alcohol and amine functional groups while confirming the absence of other functionalities.

-

NMR Spectroscopy provided the final, high-resolution picture, mapping the complete atomic connectivity of the molecule and locking every atom into its correct position.

Each piece of data validates the others, creating a robust and unimpeachable structural assignment. This integrated approach exemplifies the scientific rigor required in modern chemical research, ensuring that all subsequent biological and chemical investigations are built on a foundation of absolute structural certainty.

References

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]

-

Vaz, B. G., et al. (2008). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1986–2003. [Link]

-

Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

Fiveable. Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. [Link]

-

Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]

-

Abe, H., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14619–14626. [Link]

-

Quora. (2020). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction? [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

-

Schofield, C. J., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Organic Chemistry, 78(8), 4035–4041. [Link]

-

LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

-

Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

-

Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. (n.d.). piperidine-1-propanol. NIST WebBook. [Link]

-

Wiley. (n.d.). Piperidine. SpectraBase. [Link]

-

PubChem. (n.d.). 1-(1-Piperidinyl)-1-propanone. National Center for Biotechnology Information. [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Google Patents. (2022). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institutes of Health. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry. [Link]

-

Wiley. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol. SpectraBase. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-188. [Link]

-

LibreTexts. (2023). Mass spectrometry 1. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. scielo.br [scielo.br]

- 6. quora.com [quora.com]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 1-(Piperidin-4-yl)propan-1-ol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)propan-1-ol, a heterocyclic alcohol of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, a robust synthesis protocol, characterization methodologies, and a discussion of its potential applications.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional structures that can effectively interact with biological targets. Derivatives of piperidine have demonstrated a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and central nervous system (CNS) effects. The compound this compound, featuring a secondary alcohol appended to the 4-position of the piperidine ring, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the synthesis and characterization of this compound is therefore fundamental for its exploration in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 24152-48-5 | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | [3] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be efficiently achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This method involves the nucleophilic addition of a propyl magnesium halide to a suitable N-protected piperidin-4-one, followed by deprotection. The choice of the nitrogen protecting group is critical to prevent side reactions and ensure a high yield of the desired product. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: A Step-by-Step Guide

Step 1: Grignard Reaction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of N-Boc-piperidin-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Addition: A solution of propylmagnesium chloride (1.2 equivalents) in diethyl ether is added dropwise to the stirred solution of the ketone at 0 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and to minimize the formation of side products.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step serves to protonate the intermediate alkoxide and to neutralize any unreacted Grignard reagent.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Boc-1-(piperidin-4-yl)propan-1-ol.

Step 2: Deprotection of the Boc Group

-

Acidic Cleavage: The crude product from the previous step is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M). The use of a strong acid is necessary to cleave the acid-labile Boc protecting group.

-

Reaction and Workup: The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted multiple times with dichloromethane.

-

Final Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification

The crude product is purified by column chromatography on silica gel.[4] The choice of eluent is critical for achieving good separation. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed to afford the purified this compound.

For further purification, recrystallization can be employed.[5][6] A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and petroleum ether.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Key expected signals include:

-

A broad singlet for the N-H proton of the piperidine ring.

-

A multiplet for the C-H proton of the carbinol center (the carbon bearing the hydroxyl group).

-

Multiplets for the methylene protons of the piperidine ring.

-

A triplet for the methyl group of the propyl chain.

-

A multiplet for the methylene group adjacent to the methyl group in the propyl chain.

-

A broad singlet for the hydroxyl proton, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected signals include:

-

A signal for the carbinol carbon.

-

Signals for the carbon atoms of the piperidine ring.

-

Signals for the carbon atoms of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands to be observed are:

-

A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[7]

-

C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

-

A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.[7]

-

An N-H stretching vibration for the secondary amine of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed at m/z = 143. The fragmentation pattern would likely involve the loss of a water molecule, an ethyl group, or a propyl group, leading to characteristic fragment ions.

Caption: Spectroscopic characterization workflow for structural elucidation.

Potential Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of molecules with potential therapeutic applications. The piperidine ring can be further functionalized at the nitrogen atom, and the hydroxyl group can be modified to introduce different functionalities. These modifications can lead to compounds with a wide spectrum of biological activities. Piperidine derivatives are known to be active in several therapeutic areas, including:

-

Oncology: The piperidine nucleus is a key component of numerous anticancer agents.

-

Central Nervous System (CNS) Disorders: Many drugs targeting the CNS, including antipsychotics and analgesics, contain a piperidine moiety.

-

Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antifungal agents.[8]

The structural features of this compound, including its hydrogen bond donor and acceptor capabilities and its conformational flexibility, make it an attractive building block for the design of novel ligands that can interact with various biological targets.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a robust synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery. The versatility of the piperidine scaffold, combined with the reactivity of the secondary alcohol, makes this compound a key intermediate for the development of novel therapeutic agents.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425720, 3-(Piperidin-4-yl)propan-1-ol hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4987. Retrieved from [Link]

-

PubMed. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(11), 4549-4569. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

PubMed. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114757. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). piperidine-1-propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]

-

PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4987. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research. Retrieved from [Link]

-

Chemical Reviews and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Reviews and Letters, 4(4), 192-199. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rroij.com [rroij.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to the Key Structural Features of 1-(Piperidin-4-yl)propan-1-ol: A Privileged Scaffold in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive analysis of the core structural features of 1-(Piperidin-4-yl)propan-1-ol, a molecule embodying the versatile and highly valued 4-substituted piperidine scaffold. The piperidine ring is a ubiquitous feature in numerous pharmaceuticals, and understanding the specific contributions of its substituents is paramount for modern drug design.[1][2] This document delineates the molecule's stereochemical and conformational properties, outlines a logical synthetic pathway with an exemplary protocol, details its expected analytical signature, and synthesizes field-proven insights into its structure-activity relationships. By examining the distinct roles of the piperidine nitrogen, the C4-linked propanol side chain, and the inherent chirality, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold for novel therapeutic agents.

Part 1: Molecular Architecture and Stereochemistry

The therapeutic potential of any molecule is fundamentally encoded in its three-dimensional structure. For this compound, the interplay between its heterocyclic core and the functionalized side chain dictates its physicochemical properties and biological interactions.

The Piperidine Heterocycle: A Foundation of Drug Design

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs and natural alkaloids.[2] Its saturated, sp³-hybridized framework provides a robust, three-dimensional scaffold that can orient substituents in precise vectors, making it an ideal building block for engaging with complex biological targets.[1]

Conformational Analysis: The Dominant Chair Form

To minimize torsional and steric strain, the piperidine ring predominantly adopts a low-energy chair conformation. In this arrangement, substituents at the C4 position can exist in either an axial or equatorial orientation. The 1-propan-1-ol group, being sterically demanding, overwhelmingly favors the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6. This conformational rigidity is a key feature, as it reduces the entropic penalty upon binding to a receptor and presents a consistent pharmacophore to the biological target.[3]

Caption: Figure 1: Chair conformation of this compound.

The C4-Substituted Propan-1-ol Moiety: Chirality and Functionality

The side chain at the C4 position is a critical determinant of the molecule's function.

-